molecular formula C18H16BrN3O3 B11344350 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11344350
M. Wt: 402.2 g/mol
InChI Key: IBTHSZIVNLGKMB-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, a reaction between a hydrazide and a nitrile oxide can yield the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 3,4-dimethylphenoxyacetic acid or its derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, potentially altering the functional groups present.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Chemical Biology: Utilized in studying biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science:

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Shares the bromophenyl and acetamide moieties but lacks the oxadiazole and dimethylphenoxy groups.

    4-(4-bromophenyl)-1,2,5-oxadiazole: Contains the bromophenyl and oxadiazole moieties but lacks the acetamide and dimethylphenoxy groups.

    2-(3,4-dimethylphenoxy)acetamide: Contains the dimethylphenoxy and acetamide moieties but lacks the bromophenyl and oxadiazole groups.

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromophenyl, oxadiazole, and dimethylphenoxyacetamide moieties allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-11-3-8-15(9-12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

IBTHSZIVNLGKMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br)C

Origin of Product

United States

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